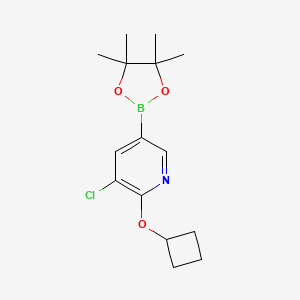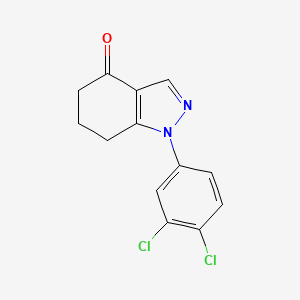![molecular formula C14H16N2OS B8771980 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C14H16N2OS It is known for its unique structure, which includes a benzothiazole ring attached to a piperidine ring via an ethanone linkage
Méthodes De Préparation
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that begins with the preparation of the benzothiazole ring
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and purity.
Analyse Des Réactions Chimiques
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzothiazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(2-benzothiazolyl)-1-piperidinyl]Methanone and 1-[4-(2-benzothiazolyl)-1-piperidinyl]Propanone share structural similarities.
Uniqueness: The ethanone linkage in this compound provides distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H16N2OS |
|---|---|
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-10(17)16-8-6-11(7-9-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,11H,6-9H2,1H3 |
Clé InChI |
IHEYCXATLMSWDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)


